6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Overview
Description
6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimido[5,4-c][2,1]benzothiazine core with an ethylsulfanyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .
Scientific Research Applications
6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide include other benzothiazine derivatives such as:
- 2-ethyl-1H-benzothiazine 1,1-dioxide
- 6-methyl-2-(methylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
- 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethylsulfanyl group and the pyrimido[5,4-c][2,1]benzothiazine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-2-ethylsulfanylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-17-11-8-6-5-7-10(11)13-12(21(17,18)19)9-15-14(16-13)20-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCMFYIYXZAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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